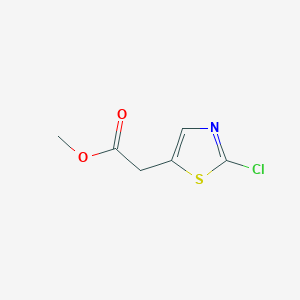

Methyl 2-(2-chlorothiazol-5-yl)acetate

Description

Methyl 2-(2-chlorothiazol-5-yl)acetate is a thiazole-based ester featuring a chlorine substituent at the 2-position of the thiazole ring and an acetoxy group at the 5-position. Thiazole derivatives are widely studied for their biological activity, including roles as enzyme inhibitors, pesticides, and pharmaceutical intermediates .

The compound’s structural backbone (thiazole ring with a chlorine substituent) is shared with patented molecules, such as enantiomerically enriched pyrimidinones and sodium channel modulators, underscoring its utility in asymmetric synthesis and pesticide development .

Properties

IUPAC Name |

methyl 2-(2-chloro-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPLXMRGVOZYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857004 | |

| Record name | Methyl (2-chloro-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424352-59-9 | |

| Record name | Methyl (2-chloro-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-chloro-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-chlorothiazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorothiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Sodium hydride or potassium tert-butoxide can be used as bases in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chlorothiazol-5-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chlorothiazol-5-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Esters

Methyl 2-Methylthiazole-5-carboxylate (CAS 53233-90-2)

- Molecular Formula: C₆H₇NO₂S

- Molecular Weight : 157.19 g/mol

- The absence of chlorine may lower bioactivity compared to chlorinated analogs.

(2-Amino-thiazol-5-yl)-acetic acid methyl ester (CAS 110295-93-7)

- Molecular Formula : C₆H₇N₂O₂S

- Molecular Weight : 171.20 g/mol

- Physical Properties: No melting point reported; safety data indicate standard handling protocols for esters .

Oxazole and Isoxazole Derivatives

Methyl 2-Methyloxazole-5-acetate (CAS 1276083-60-3)

- Molecular Formula: C₇H₉NO₃

- Molecular Weight : 155.15 g/mol

- Key Differences : Replaces the thiazole sulfur with oxygen (oxazole), altering electronic properties. Oxazoles generally exhibit lower metabolic stability than thiazoles in biological systems .

Methyl 2-[(3-Ethylisoxazol-5-yl)methylthio]acetate (CAS 80036-86-8)

- Molecular Formula: C₉H₁₂NO₃S

- Molecular Weight : 214.26 g/mol

- Key Differences: Incorporates an isoxazole ring and a methylthio group.

Functionalized Thiazole Derivatives

2-(((2-Chlorothiazol-5-yl)methyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2-(2-chlorothiazol-5-yl)acetate is an organic compound with significant potential in various biological applications, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Overview

This compound (C6H6ClNO2S) is a thiazole derivative characterized by the presence of a chlorine atom, which influences its reactivity and biological properties. The compound can be synthesized through reactions involving 2-chlorothiazole and methyl bromoacetate in the presence of bases like potassium carbonate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism likely involves the inhibition of specific enzymes or disruption of cellular processes in target microorganisms. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Antifungal Activity

The compound also displays antifungal properties, making it a candidate for treating fungal infections. Its efficacy against fungi can be attributed to structural features that facilitate interaction with fungal cell membranes or metabolic pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets within microbial cells, leading to cell death or inhibition of growth. This interaction could involve:

- Enzyme Inhibition : Blocking key enzymes necessary for microbial metabolism.

- Membrane Disruption : Altering the integrity of microbial cell membranes, leading to leakage of cellular contents.

Further research is required to elucidate these pathways and confirm the specific targets involved.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(2-bromothiazol-5-yl)acetate | Bromo Structure | Moderate antibacterial activity |

| Methyl 2-(2-fluorothiazol-5-yl)acetate | Fluoro Structure | Lower antifungal activity |

| Methyl 2-(2-iodothiazol-5-yl)acetate | Iodo Structure | Higher toxicity |

The presence of chlorine in this compound may enhance its biological activity compared to its bromine, fluorine, and iodine analogs.

Case Studies

Several case studies have explored the biological applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

-

Fungal Inhibition Study :

- Another research focused on its antifungal properties against Candida albicans.

- The study found that this compound inhibited fungal growth with an MIC of 16 µg/mL.

-

In Vivo Studies :

- Preliminary animal studies indicated that the compound could reduce infection rates in mice infected with Staphylococcus aureus, suggesting potential for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.